Cas no 148388-74-3 (2,4-Difluoro-5-iodonitrobenzene)
2,4-Difluoro-5-iodonitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Difluoro-5-iodonitrobenzene
- Benzene, 1,5-difluoro-2-iodo-4-nitro-
- 148388-74-3
- PS-10359
- SCHEMBL7756186
- DTXCID80389143
- 806-990-8
- DTXSID20438321
- 1,5-Difluoro-2-iodo-4-nitrobenzene
- AT19900
- AKOS013725921
- MFCD20322039
-
- MDL: MFCD20322039
- Inchi: 1S/C6H2F2INO2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H
- InChI Key: FTPUDNRHVGHDGA-UHFFFAOYSA-N
- SMILES: IC1=C(C=C(C(=C1)[N+](=O)[O-])F)F
Computed Properties
- Exact Mass: 284.90983Da
- Monoisotopic Mass: 284.90983Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 45.8Ų
2,4-Difluoro-5-iodonitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC51101-250mg |
2,4-Difluoro-5-iodonitrobenzene |
148388-74-3 | 250mg |
£93.00 | 2023-04-21 | ||
| Apollo Scientific | PC51101-1g |
2,4-Difluoro-5-iodonitrobenzene |
148388-74-3 | 1g |
£15.00 | 2025-02-21 | ||
| TRC | D125920-10mg |
2,4-Difluoro-5-iodonitrobenzene |
148388-74-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D125920-50mg |
2,4-Difluoro-5-iodonitrobenzene |
148388-74-3 | 50mg |
$ 135.00 | 2022-06-05 | ||
| TRC | D125920-100mg |
2,4-Difluoro-5-iodonitrobenzene |
148388-74-3 | 100mg |
$ 210.00 | 2022-06-05 | ||
| Key Organics Ltd | PS-10359-100mg |
2,4-Difluoro-5-iodonitrobenzene |
148388-74-3 | >95% | 100mg |
£146.00 | 2025-02-09 | |
| Key Organics Ltd | PS-10359-10mg |
2,4-Difluoro-5-iodonitrobenzene |
148388-74-3 | >95% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | PS-10359-5mg |
2,4-Difluoro-5-iodonitrobenzene |
148388-74-3 | >95% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | PS-10359-50mg |
2,4-Difluoro-5-iodonitrobenzene |
148388-74-3 | >95% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | PS-10359-1mg |
2,4-Difluoro-5-iodonitrobenzene |
148388-74-3 | >95% | 1mg |
£37.00 | 2025-02-09 |
2,4-Difluoro-5-iodonitrobenzene Related Literature
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2,4-Difluoro-5-iodonitrobenzene
Introduction to 2,4-Difluoro-5-iodonitrobenzene (CAS No. 148388-74-3)
2,4-Difluoro-5-iodonitrobenzene, with the chemical formula C₆H₂F₂INO₂, is a fluorinated and iodinated nitroaromatic compound that has garnered significant attention in the field of organic synthesis and medicinal chemistry. This compound serves as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. Its unique structural features, including the presence of both fluorine and iodine substituents, make it a valuable building block for further functionalization and derivatization. The compound's molecular structure imparts distinct electronic and steric properties, which are highly relevant for designing molecules with tailored biological activities.
The CAS No. 148388-74-3 identifier is a crucial reference point for researchers and manufacturers, ensuring accurate identification and traceability of this chemical substance. As a nitroaromatic derivative, 2,4-Difluoro-5-iodonitrobenzene exhibits reactivity patterns that are influenced by the electron-withdrawing effects of the nitro group and the electron-donating influence of the fluorine atoms. The iodine substituent further enhances its utility as a synthetic intermediate due to its moderate electronegativity and ability to participate in various cross-coupling reactions.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity towards biological targets. The introduction of fluorine atoms into aromatic rings can significantly modify the pharmacokinetic properties of drug candidates, leading to improved bioavailability and prolonged half-life. Similarly, iodine-containing compounds have been explored for their role in radioimaging and radiopharmaceutical development. The combination of these elements in 2,4-Difluoro-5-iodonitrobenzene makes it an attractive candidate for applications in medicinal chemistry.
One of the most compelling aspects of 2,4-Difluoro-5-iodonitrobenzene is its utility in cross-coupling reactions, particularly Suzuki-Miyaura and Stille couplings. These reactions allow for the introduction of diverse functional groups at specific positions on the aromatic ring, enabling the synthesis of complex molecular architectures. For instance, researchers have utilized this compound to construct novel heterocyclic frameworks that exhibit promising biological activities. The iodine atom serves as an excellent handle for palladium-catalyzed transformations, facilitating the formation of carbon-carbon bonds with high efficiency.
The pharmaceutical industry has leveraged 2,4-Difluoro-5-iodonitrobenzene in the development of small-molecule inhibitors targeting various therapeutic pathways. Studies have demonstrated its role as a precursor in synthesizing kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The fluorine atoms enhance the binding affinity of these inhibitors to their protein targets by modulating hydrophobic interactions and electronic distribution. Furthermore, the nitro group can be further functionalized into amine or hydroxyl derivatives through reduction reactions, expanding its synthetic versatility.
Agrochemical applications have also benefited from the use of 2,4-Difluoro-5-iodonitrobenzene as an intermediate in the synthesis of herbicides and fungicides. The structural motifs present in this compound contribute to its efficacy against a broad spectrum of plant pathogens by interfering with essential enzymatic pathways. Recent advances in green chemistry have prompted researchers to explore more sustainable synthetic routes for producing this compound, emphasizing catalytic methods that minimize waste generation.
The material science sector has recognized 2,4-Difluoro-5-iodonitrobenzene for its potential in designing advanced polymers and liquid crystals. The presence of halogen atoms enhances the thermal stability and optical properties of these materials, making them suitable for use in electronic displays and optical fibers. Researchers are investigating its incorporation into conductive polymers that could revolutionize flexible electronics and energy storage devices.
In conclusion,2,4-Difluoro-5-iodonitrobenzene (CAS No. 148388-74-3) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features enable diverse synthetic transformations that are invaluable for pharmaceutical development, agrochemical innovation, and material science advancements. As research continues to uncover new methodologies for functionalizing this molecule,its significance is expected to grow even further.
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